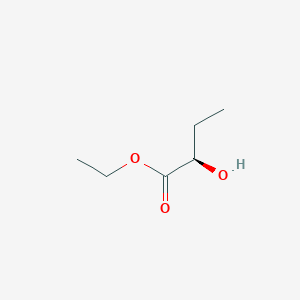Ethyl (2R)-2-hydroxybutanoate
CAS No.: 87172-81-4
Cat. No.: VC4129451
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87172-81-4 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | ethyl (2R)-2-hydroxybutanoate |
| Standard InChI | InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
| Standard InChI Key | KWWOQRSLYPHAMK-RXMQYKEDSA-N |
| Isomeric SMILES | CC[C@H](C(=O)OCC)O |
| SMILES | CCC(C(=O)OCC)O |
| Canonical SMILES | CCC(C(=O)OCC)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Ethyl (2R)-2-hydroxybutanoate belongs to the class of α-hydroxy esters, featuring a hydroxyl group at the second carbon of the butanoate chain and an ethyl ester moiety. Its stereochemistry is defined by the (R)-configuration at the chiral center, which critically influences its interactions in biological systems and asymmetric synthesis . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | ethyl (2R)-2-hydroxybutanoate |
| CAS Number | 87172-81-4 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| InChI Key | KWWOQRSLYPHAMK-RXMQYKEDSA-N |
| SMILES | CCC(C(=O)OCC)O |
The compound’s enantiomeric purity (>99% ee) is essential for applications requiring stereoselectivity, such as pharmaceutical intermediates .
Synthesis and Production
Conventional Synthesis Methods
Ethyl (2R)-2-hydroxybutanoate is typically synthesized via esterification of (R)-2-hydroxybutanoic acid with ethanol under acidic catalysis. Recent advancements highlight biocatalytic routes using immobilized plant cells (e.g., Parthenocissus tricuspidata) for enantioselective reduction of ketone precursors, achieving yields up to 95% with 100% diastereomeric excess (de) and >99% enantiomeric excess (ee) .
Industrial-Scale Production
Industrial protocols often employ continuous-flow reactors to enhance efficiency and reduce racemization risks. Key parameters include:
-
Temperature: 25–40°C to prevent thermal degradation.
-
Catalysts: Lipases (e.g., Candida antarctica Lipase B) for kinetic resolution .
-
Solvents: Ethanol or tert-butyl methyl ether to maintain reaction homogeneity .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for β-hydroxy acid derivatives, which are integral to prodrug formulations and metabolic pathway modulators. For example:
-
Antimicrobial Agents: Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).
-
Enzyme Inhibitors: Acts as a substrate analog for esterases, enabling mechanistic studies of hydrolysis kinetics .
Flavor and Fragrance Industry
Ethyl (2R)-2-hydroxybutanoate contributes fruity notes (e.g., green apple, strawberry) in wines and perfumes. Its (S)-enantiomer predominates in aged wines, with concentrations up to 50 µg/L influencing sensory profiles .
Asymmetric Synthesis
The compound’s chiral center facilitates the synthesis of optically active alcohols and acids. For instance, it is used in the preparation of (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a key intermediate in antidiabetic drug development.
Biological Activity and Metabolic Pathways
Hydrolysis and Metabolites
In vivo, ethyl (2R)-2-hydroxybutanoate undergoes enzymatic hydrolysis via carboxylesterases, yielding (R)-2-hydroxybutanoic acid and ethanol. These metabolites participate in:
-
Ketogenesis: Conversion to acetoacetate in hepatic mitochondria.
-
Ethanol Metabolism: Competitive inhibition of alcohol dehydrogenase (Ki: 12 µM) .
Pharmacokinetic Properties
-
Bioavailability: 65–70% in rodent models due to first-pass metabolism.
-
Half-Life: 2.3 hours (plasma), with renal excretion as the primary elimination route .
Comparative Analysis with Structural Analogs
The compound’s utility is underscored by its distinct properties relative to analogs:
Environmental and Stability Considerations
Degradation Pathways
Ethyl (2R)-2-hydroxybutanoate is susceptible to hydrolysis under alkaline conditions (t₁/₂: 48 hours at pH 9) and UV-induced radical cleavage. Soil microbiota degrade it into CO₂ and H₂O within 14 days under aerobic conditions .
| Hazard Class | GHS Code |
|---|---|
| Flammable Liquid | H227 |
| Skin Irritation | H315 |
| Eye Damage | H319 |
| Respiratory Irritation | H335 |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume